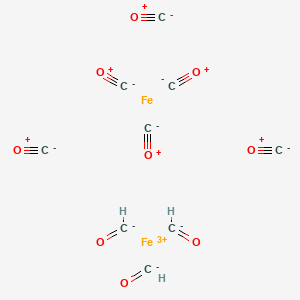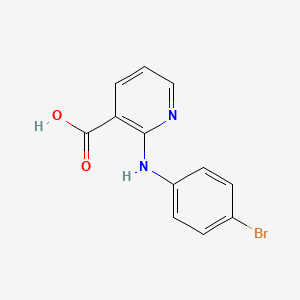
2,3-Dimethylpyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dimethylpyridine-4-thiol is an organic compound with the molecular formula C7H9NS. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of two methyl groups at the 2 and 3 positions and a thiol group at the 4 position of the pyridine ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,3-Dimethylpyridine-4-thiol can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with sulfur-containing reagents under specific conditions. For instance, the reaction of 2,3-dimethylpyridine with hydrogen sulfide in the presence of a catalyst can yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow system using a column packed with a suitable catalyst can facilitate the efficient production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dimethylpyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The methyl groups and the thiol group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiolates.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dimethylpyridine-4-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiol-containing enzymes and proteins.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,3-dimethylpyridine-4-thiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, affecting their function. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethylpyridine: Lacks the thiol group, resulting in different reactivity and applications.
4-Methylpyridine-2-thiol: Has a similar thiol group but different methyl group positioning, affecting its chemical properties.
2,4-Dimethylpyridine-3-thiol: Another isomer with different substitution patterns.
Eigenschaften
Molekularformel |
C7H9NS |
|---|---|
Molekulargewicht |
139.22 g/mol |
IUPAC-Name |
2,3-dimethyl-1H-pyridine-4-thione |
InChI |
InChI=1S/C7H9NS/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) |
InChI-Schlüssel |
BAAPNIUJPUGWNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC=CC1=S)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


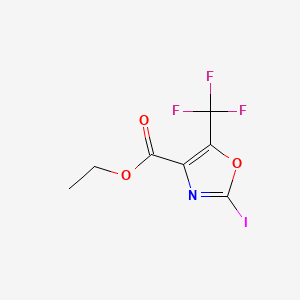
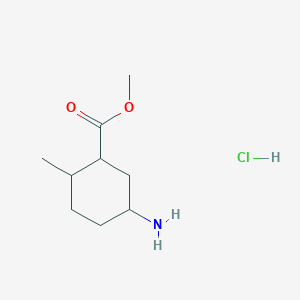



![6-Chloro-4-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13895748.png)
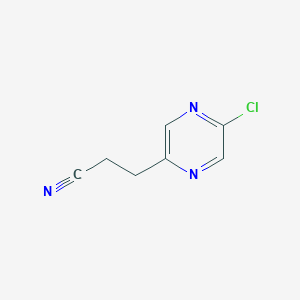
![(2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13895753.png)
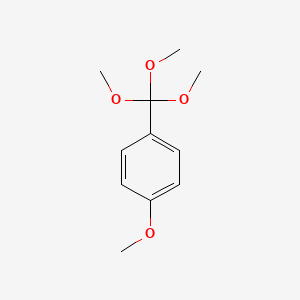

![(4E)-6-[1,3-Dihydro-6-Methoxy-7-Methyl-3-oxo-4-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-5-isobenzofuranyl]-4-Methyl-4-hexenoic Acid Methyl Ester](/img/structure/B13895773.png)
